molecular formula C14H12N2OS B018277 5-Benzyloxy-2-mercaptobenzimidazole CAS No. 465546-82-1

5-Benzyloxy-2-mercaptobenzimidazole

Cat. No. B018277
M. Wt: 256.32 g/mol
InChI Key: URZVNGKRWWMOKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Benzyloxy-2-mercaptobenzimidazole derivatives involves several steps, starting with 2-mercaptobenzimidazole. For instance, new derivatives were synthesized through reactions involving 2-(benzylthio) benzimidazole compounds, leading to the creation of various triazole compounds and further derivatives through reactions with ethyl chloro acetate and semicarbazide among others (Al-Majidi, Ibrahim, & Yasser, 2021). Additionally, novel 2-substituted mercaptobenzimidazole derivatives have been synthesized and characterized for their analytical and spectral data (Reddy et al., 2011).

Molecular Structure Analysis

Spectroscopic methods such as FTIR, 1H-NMR, and 13C-NMR have been utilized to identify the molecular structure of synthesized 5-Benzyloxy-2-mercaptobenzimidazole derivatives. These methods provide insights into the chemical environment of the molecules and the arrangement of their functional groups, contributing to the understanding of their molecular structure (Al-Majidi, Ibrahim, & Yasser, 2021).

Chemical Reactions and Properties

5-Benzyloxy-2-mercaptobenzimidazole undergoes various chemical reactions, including coupling reactions and nucleophilic substitutions, leading to the formation of diverse derivatives. These reactions are facilitated by the compound's active thiol group, making it a versatile precursor for synthesizing a wide range of chemical entities with potential biological activities (Vessally et al., 2018).

Physical Properties Analysis

The physical properties of 5-Benzyloxy-2-mercaptobenzimidazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are determined through experimental measurements and contribute to the compound's characterization (Al-Majidi, Ibrahim, & Yasser, 2021).

Chemical Properties Analysis

The chemical properties of 5-Benzyloxy-2-mercaptobenzimidazole derivatives, including their reactivity, stability, and interaction with other chemical entities, are influenced by their molecular structure. Studies focusing on these aspects provide insights into the compound's potential applications and mechanisms of action in various chemical and biological processes (Vessally et al., 2018).

Scientific Research Applications

  • Corrosion Inhibition :

    • 2-Methylbenzimidazole and 2-mercaptobenzimidazole show potential as corrosion inhibitors for mild steel in 1 M HCl, with theoretical results aligning with experimental data (Obot & Obi-Egbedi, 2010).
    • Benzimidazole derivatives, including 2-mercaptobenzimidazole, effectively inhibit mild steel corrosion in acid media, with 2-mercaptobenzimidazole showing chemisorptive adsorption (Popova et al., 2003).
  • Pharmacological Applications :

    • Benzimidazole derivatives with a thiol or amino group in the 2-position, such as 2-mercaptobenzimidazole, effectively induce CYP1A1 expression in rat hepatoma H4IIE cells, with significant pharmacological implications (Backlund et al., 1999).
    • 2-Mercaptobenzimidazole amino acid conjugates demonstrate potent analgesic, anti-inflammatory, and gastroprotective effects, with a better toxicity profile compared to traditional benzimidazole drugs (Khan et al., 2020).
  • Antimicrobial and Antifungal Applications :

    • Novel 2-mercaptobenzimidazole azomethine derivatives exhibit significant antimicrobial and anticancer activities, with specific compounds showing notable antibacterial and fungal activity (Tahlan et al., 2018).
    • New 2-substituted mercaptobenzimidazole derivatives have shown significant anti-ulcer activity and moderate antibacterial and antifungal activity (Reddy et al., 2011).
    • New amino acetylenic 5-ethoxy-2-mercaptobenzimidazole derivatives have good antibacterial and antifungal activity against Bacillus subtilis and Candida albicans, suggesting potential for further antimicrobial development (Alkhafaji et al., 2018).

properties

IUPAC Name

5-phenylmethoxy-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c18-14-15-12-7-6-11(8-13(12)16-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZVNGKRWWMOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441147
Record name 5-BENZYLOXY-2-MERCAPTOBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxy-2-mercaptobenzimidazole

CAS RN

465546-82-1
Record name 5-BENZYLOXY-2-MERCAPTOBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Madsen, LB Knudsen, FC Wiberg… - Journal of medicinal …, 1998 - ACS Publications
The first non-peptide competitive human glucagon receptor antagonist, 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, NNC 92-1687 (2), is described. This antagonist …
Number of citations: 125 pubs.acs.org

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